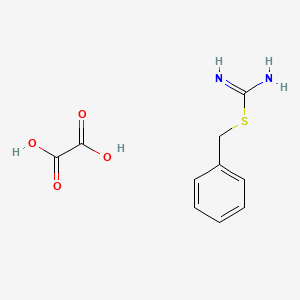
Oxalic acid--benzyl carbamimidothioate (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxalic acid–benzyl carbamimidothioate (1/1) is a chemical compound that combines oxalic acid and benzyl carbamimidothioate in a 1:1 ratio
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid–benzyl carbamimidothioate typically involves the reaction of oxalic acid with benzyl carbamimidothioate under controlled conditions. The reaction can be mediated through various methods, including thermal, photochemical, electrochemical, or photoelectrochemical means . These methods facilitate the oxidative decarboxylation of oxamic acids, generating carbamoyl radicals that can further react to form the desired compound .
Industrial Production Methods
Industrial production of oxalic acid–benzyl carbamimidothioate may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of hypervalent iodine reagents and organic dyes as oxidants to mediate the reaction efficiently at room temperature .
Analyse Des Réactions Chimiques
Types of Reactions
Oxalic acid–benzyl carbamimidothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into simpler molecules.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include acetoxybenziodoxolone (BI-OAc) as an oxidant and various organic dyes . The reactions are typically carried out under mild conditions, such as room temperature, to ensure efficiency and selectivity .
Major Products Formed
The major products formed from these reactions include urethanes, ureas, and thioureas . These products are of significant interest due to their applications in various fields, including materials science and pharmaceuticals.
Applications De Recherche Scientifique
Oxalic acid–benzyl carbamimidothioate has several scientific research applications:
Biology: It is studied for its potential biological activities and interactions with various biomolecules.
Medicine: The compound’s derivatives are explored for their potential therapeutic applications, including as intermediates in drug synthesis.
Industry: It is used in the production of various industrial chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of oxalic acid–benzyl carbamimidothioate involves the generation of carbamoyl radicals through oxidative decarboxylation . These radicals can then engage in diverse radical reactions, adding to unsaturated systems to form a broad range of important amides . The molecular targets and pathways involved in these reactions are primarily related to the formation and stabilization of carbamoyl radicals .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to oxalic acid–benzyl carbamimidothioate include other oxamic acids and their derivatives, such as:
Oxalic acid monoamides: These compounds are potent precursors for the generation of carbamoyl radicals.
Urethanes: Formed through the oxidative decarboxylation of oxamic acids.
Ureas and thioureas: Also formed through similar oxidative processes.
Uniqueness
Oxalic acid–benzyl carbamimidothioate is unique due to its specific combination of oxalic acid and benzyl carbamimidothioate, which imparts distinct chemical properties and reactivity. Its ability to generate carbamoyl radicals under mild conditions makes it a valuable compound for various synthetic applications .
Propriétés
Numéro CAS |
60834-53-9 |
|---|---|
Formule moléculaire |
C10H12N2O4S |
Poids moléculaire |
256.28 g/mol |
Nom IUPAC |
benzyl carbamimidothioate;oxalic acid |
InChI |
InChI=1S/C8H10N2S.C2H2O4/c9-8(10)11-6-7-4-2-1-3-5-7;3-1(4)2(5)6/h1-5H,6H2,(H3,9,10);(H,3,4)(H,5,6) |
Clé InChI |
NMHLLCPVBQRXPA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CSC(=N)N.C(=O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



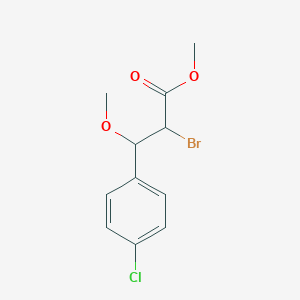
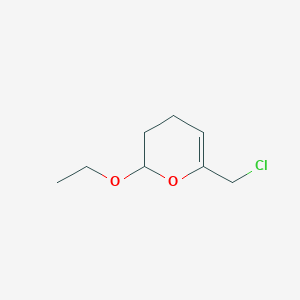
![{[(2-Amino-4-methoxyphenyl)methyl]sulfamoyl}acetic acid](/img/structure/B14594493.png)
![1-Phenyl-3-[(2H-tetrazol-5-yl)methoxy]-4,5,6,7-tetrahydro-1H-indazole](/img/structure/B14594494.png)
![1,5-Dichloro-3-fluoro-2-[3-(2-fluoroethoxy)-4-nitrophenoxy]benzene](/img/structure/B14594495.png)
![1-[4-(Methanesulfinyl)phenyl]heptan-1-one](/img/structure/B14594498.png)


![Dispiro[2.2.2~6~.2~3~]decan-4-one](/img/structure/B14594519.png)
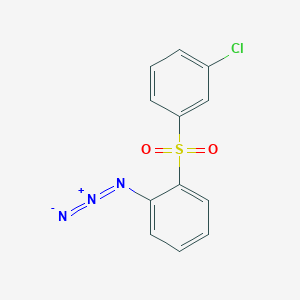
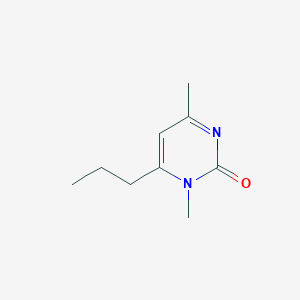

![1,1'-(Butane-1,4-diyl)bis[4-(bromomethyl)benzene]](/img/structure/B14594551.png)
